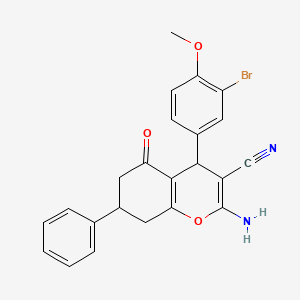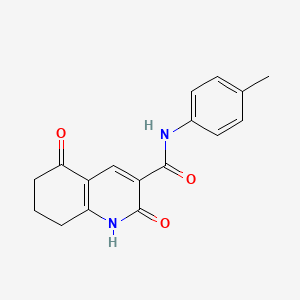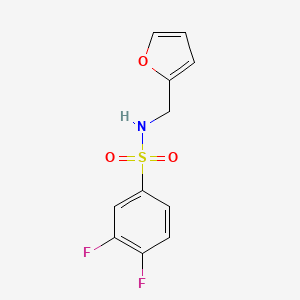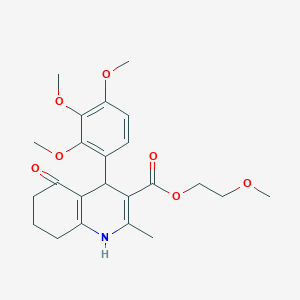![molecular formula C24H27N3 B4938446 N-benzyl-N-methyl-2-{[(2-pyridinylmethyl)amino]methyl}-2-indanamine](/img/structure/B4938446.png)
N-benzyl-N-methyl-2-{[(2-pyridinylmethyl)amino]methyl}-2-indanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-methyl-2-{[(2-pyridinylmethyl)amino]methyl}-2-indanamine, also known as BIM-1008, is a synthetic compound that belongs to the indanamine class of drugs. It is a potent and selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. BIM-1008 has been studied extensively for its potential use in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
作用機序
N-benzyl-N-methyl-2-{[(2-pyridinylmethyl)amino]methyl}-2-indanamine works by blocking the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By inhibiting the activity of the DAT, this compound increases the amount of dopamine available in the synaptic cleft, which can help alleviate symptoms of neurological disorders that are associated with dopamine deficiency.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to increasing dopamine levels in the brain, this compound has also been shown to increase the release of norepinephrine and serotonin, two other neurotransmitters that are involved in the regulation of mood and behavior. Additionally, this compound has been shown to increase the activity of the brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the main advantages of N-benzyl-N-methyl-2-{[(2-pyridinylmethyl)amino]methyl}-2-indanamine for lab experiments is its selectivity for the DAT. Unlike other drugs that target multiple neurotransmitter systems, this compound specifically targets the DAT, which allows researchers to study the effects of dopamine reuptake inhibition in isolation. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain stable drug levels in animal models over extended periods of time.
将来の方向性
There are several potential future directions for research on N-benzyl-N-methyl-2-{[(2-pyridinylmethyl)amino]methyl}-2-indanamine. One area of interest is the development of more potent and selective DAT inhibitors that can be used to study the role of dopamine in neurological disorders. Additionally, researchers may explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, studies may focus on the development of novel drug delivery systems to improve the pharmacokinetic properties of this compound and enhance its efficacy in the treatment of neurological disorders.
合成法
N-benzyl-N-methyl-2-{[(2-pyridinylmethyl)amino]methyl}-2-indanamine can be synthesized using a multistep process that involves the reaction of various chemical intermediates. The most common synthesis method involves the condensation of 2-pyridinemethylamine with 2-bromo-1-indanone to form the intermediate compound, which is then reacted with benzylmagnesium chloride and methylamine to yield the final product.
科学的研究の応用
N-benzyl-N-methyl-2-{[(2-pyridinylmethyl)amino]methyl}-2-indanamine has been extensively studied for its potential use in the treatment of various neurological disorders. In preclinical studies, this compound has been shown to increase dopamine levels in the brain, which may help alleviate symptoms of Parkinson's disease and ADHD. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a useful tool in the treatment of drug addiction.
特性
IUPAC Name |
N-benzyl-N-methyl-2-[(pyridin-2-ylmethylamino)methyl]-1,3-dihydroinden-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3/c1-27(18-20-9-3-2-4-10-20)24(15-21-11-5-6-12-22(21)16-24)19-25-17-23-13-7-8-14-26-23/h2-14,25H,15-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFUYAUYOPELBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)CNCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycine](/img/structure/B4938368.png)
![2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B4938374.png)

![4-methyl-N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]benzenesulfonamide hydrobromide](/img/structure/B4938396.png)
![N-[4-(3-ethoxyphenoxy)butyl]-2-propen-1-amine](/img/structure/B4938405.png)
![N-(2,4-dimethoxybenzyl)-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B4938413.png)
![ethyl 2-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B4938419.png)
![4-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B4938453.png)
![7,8-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-6-ol](/img/structure/B4938455.png)

![methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate](/img/structure/B4938459.png)



